molecular formula C20H19NO6S B2565063 methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034603-19-3

methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2565063
CAS No.: 2034603-19-3
M. Wt: 401.43
InChI Key: PFSPIBYAWKEXND-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms . Among substituted furans, furan-3 (4)-carboxylates, which have significant biologically active properties, attract significant attention .


Synthesis Analysis

Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For example, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .


Molecular Structure Analysis

The molecular formula of “methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate” is C17H15NO5S2. The molecular weight is 377.43.


Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms were also investigated and proposed . For instance, the C-alkylation product initially formed in a reaction then intramolecularly converted into a dihydrofuran heterocycle, which in the final step underwent aromatization by elimination of H2O .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate often involves methylation processes that contribute to the study of chemical properties and reactions. For instance, methylation of 3-acylbenzofuran-2(3H)-ones, which share structural similarities, has provided insights into the tautomeric forms of such compounds and their reactions under different conditions. This process has led to the formation of various derivatives, highlighting the versatility and reactivity of these compounds in synthetic chemistry (Elix & Ferguson, 1973).

Anticancer and Antiangiogenic Activities

A notable application of structurally related compounds involves their potential in anticancer and antiangiogenic activities. Derivatives featuring benzofuran skeletons, for example, have shown significant promise in inhibiting cancer cell growth and tubulin polymerization, demonstrating potential therapeutic applications in cancer treatment. These compounds, characterized by specific substituents, have been evaluated for their in vitro and in vivo anticancer properties, underscoring the potential of furan-benzyl derivatives in medicinal chemistry (Romagnoli et al., 2015).

Photosensitizing Properties for Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy, targeting cancer treatment, has also been an area of application. Derivatives with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties, revealing high singlet oxygen quantum yields. These properties make them suitable candidates for Type II photosensitizers in photodynamic therapy, offering a promising approach to cancer treatment by utilizing light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Biotechnological Applications

The interaction of similar compounds with enzyme systems, like the 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, showcases their environmental and biotechnological relevance. These studies provide insights into the biodegradation of aromatic compounds, highlighting the importance of such chemical structures in environmental biotechnology and the potential for developing bioremediation strategies (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Future Directions

Furan derivatives are promising for the construction of polynuclear heterocyclic structures . The presence of various functional groups in the molecules of these compounds makes them promising for future research .

Properties

IUPAC Name

methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-25-18-8-7-16(20(22)26-2)11-19(18)28(23,24)21-12-14-3-5-15(6-4-14)17-9-10-27-13-17/h3-11,13,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSPIBYAWKEXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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